BenchChemオンラインストアへようこそ!

3-[Ethyl(methyl)carbamoyl]benzoic acid

Efflux pump inhibitor Antibiotic adjuvant Antimicrobial resistance

This meta-substituted carbamoylbenzoic acid derivative is a validated AcrA protein binder (SPR-confirmed) that reduces novobiocin MIC ≥8-fold in E. coli at 100 μM. Unlike generic isomers, only the N-ethyl-N-methyl substitution pattern ensures efflux pump inhibition. Ideal as a positive control for HTS screening of Gram-negative antibiotic potentiators. Researchers should avoid unverified analogues that lack AcrA binding data.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 1010797-03-1
Cat. No. B1517962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Ethyl(methyl)carbamoyl]benzoic acid
CAS1010797-03-1
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)C1=CC(=CC=C1)C(=O)O
InChIInChI=1S/C11H13NO3/c1-3-12(2)10(13)8-5-4-6-9(7-8)11(14)15/h4-7H,3H2,1-2H3,(H,14,15)
InChIKeyCSLSZOVRYWBAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Ethyl(methyl)carbamoyl]benzoic acid CAS 1010797-03-1: Technical Specifications and Core Chemical Identity


3-[Ethyl(methyl)carbamoyl]benzoic acid (CAS 1010797-03-1) is an organic compound consisting of a benzoic acid core substituted at the meta (3-) position with an N-ethyl-N-methyl carbamoyl moiety . Its molecular formula is C11H13NO3 with a molecular weight of 207.23 g/mol . The compound is also identified by the National Cancer Institute (NCI) code NSC-33353 [1].

Why 3-[Ethyl(methyl)carbamoyl]benzoic acid (NSC 33353) Cannot Be Replaced by Generic Carbamoylbenzoic Acid Analogs


This compound is not simply a benzoic acid derivative but a specific inhibitor of the AcrA membrane fusion protein, a critical component of the AcrAB-TolC efflux pump in Gram-negative bacteria [1]. Substitution with close analogs such as 3-[(methylamino)carbonyl]benzoic acid (CAS 23754-43-0) or other positional isomers results in complete loss of the targeted efflux pump inhibitory activity because the N-ethyl-N-methyl substitution pattern is essential for binding to AcrA [1][2]. Generic procurement of alternative carbamoylbenzoic acids without verified AcrA binding data cannot guarantee the potentiating effect on co-administered antibiotics like novobiocin and erythromycin [1].

Quantitative Differentiators of 3-[Ethyl(methyl)carbamoyl]benzoic acid (NSC 33353) Against Closest Analogs and In-Class Compounds


AcrA Binding Affinity: NSC 33353 vs. Inactive Structural Analog

NSC 33353 (3-[ethyl(methyl)carbamoyl]benzoic acid) demonstrates direct, dose-dependent binding to purified AcrA protein as measured by surface plasmon resonance (SPR), whereas a structurally related analog lacking the N-ethyl-N-methyl carbamoyl group shows no detectable binding [1].

Efflux pump inhibitor Antibiotic adjuvant Antimicrobial resistance

Antibiotic Potentiation: Fold-Reduction in Novobiocin MIC with NSC 33353

Pretreatment of Escherichia coli cells with NSC 33353 at 100 μM reduces the minimum inhibitory concentration (MIC) of novobiocin by ≥8-fold, from >128 μg/mL to 16 μg/mL, restoring susceptibility in an otherwise resistant strain [1]. The compound alone shows no intrinsic antibacterial activity (MIC >128 μg/mL), confirming its mechanism as a pure adjuvant [1][2].

Synergy Minimum Inhibitory Concentration Gram-negative bacteria

pKa Value and Its Implication for Ionization State vs. Simpler Analogs

The predicted acid dissociation constant (pKa) for 3-[ethyl(methyl)carbamoyl]benzoic acid is 4.00 ± 0.10 , reflecting the carboxylic acid proton. This value differs from unsubstituted benzoic acid (pKa ≈ 4.20) and simpler carbamoylbenzoic acids due to the electron-withdrawing and steric effects of the N-ethyl-N-methyl carbamoyl group at the meta position.

Physicochemical property Ionization Formulation

Lipophilicity (cLogP) and Implications for Membrane Permeability

The calculated LogP for 3-[ethyl(methyl)carbamoyl]benzoic acid is reported as 1.29 , positioning it in a favorable range for passive membrane diffusion. This contrasts with more polar analogs like 3-carbamoylbenzoic acid (cLogP ≈ 0.5-0.8) and more lipophilic ester derivatives.

Lipophilicity Drug-likeness QSAR

Optimal Use Cases for 3-[Ethyl(methyl)carbamoyl]benzoic acid (NSC 33353) Based on Verified Evidence


Antibiotic Adjuvant Screening in Multidrug-Resistant Gram-Negative Bacteria

Use NSC 33353 as a positive control or tool compound in high-throughput screens designed to identify novel efflux pump inhibitors or antibiotic potentiators. As demonstrated in published studies, co-administration of 100 μM NSC 33353 reduces novobiocin MIC by ≥8-fold in E. coli [1]. The compound serves as a validated AcrA binder and can be used to benchmark new chemical entities in synergy assays against Acinetobacter baumannii, Klebsiella pneumoniae, and Enterobacter cloacae [2].

Efflux Pump Mechanism of Action Studies (AcrAB-TolC)

Employ NSC 33353 in biochemical and biophysical studies of the AcrAB-TolC efflux pump complex. The compound's direct binding to AcrA, confirmed by surface plasmon resonance at 50 μM [1], makes it suitable for competition assays, site-directed mutagenesis studies, and structure-activity relationship (SAR) investigations aimed at elucidating the molecular determinants of efflux pump inhibition.

Physicochemical Property Reference in QSAR Model Building

Integrate the measured and predicted properties of 3-[ethyl(methyl)carbamoyl]benzoic acid (pKa = 4.00 ± 0.10, cLogP = 1.29) [1][2] into quantitative structure-activity relationship (QSAR) models for carbamoylbenzoic acid derivatives. The compound provides a valuable data point for understanding how N-alkyl substitution on the carbamoyl group modulates acidity and lipophilicity, guiding the design of analogs with optimized physicochemical profiles.

Formulation Development for Weakly Acidic Carboxylic Acid APIs

Use this compound as a model weak acid (pKa ~4.0) in pre-formulation studies. Its solubility and ionization profile at various pH values can inform buffer selection, salt formation strategies, and pH adjustment procedures for formulations intended for oral or parenteral administration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[Ethyl(methyl)carbamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.